1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and an indazole core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and the indazole core.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group on the indazole core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Continuous flow microreactor systems have been explored to enhance reaction efficiency and control reaction conditions more precisely .
Chemical Reactions Analysis
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indazole derivatives and other heterocyclic compounds.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s pharmacological activities have been explored for the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of triazolinone herbicides and shares the dichlorophenyl group with the indazole compound.
1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.
Biological Activity
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide, a compound belonging to the indazole class, has garnered attention for its potential biological activities, particularly in cancer therapy and receptor modulation. This article reviews the current understanding of its biological activity, including antitumor effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methoxy-1H-indazole-3-carboxylic acid derivatives under controlled conditions, leading to the formation of the desired carboxamide.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines. The IC50 values for these compounds were notably low, indicating strong antiproliferative properties:
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
6o | K562 | 5.15 | HEK-293: 33.2 |
5-Fu | Hep-G2 | Varied | Control |
The mechanism of action appears to involve apoptosis induction and modulation of cell cycle progression through pathways involving Bcl2 family members and p53/MDM2 interactions .
Receptor Interaction
The compound has also been investigated for its ability to interact with various receptors. For example, it has shown selectivity towards dopamine receptors, specifically promoting β-arrestin translocation and G protein activation without affecting other dopamine receptor subtypes. Such selectivity suggests potential applications in treating neuropsychiatric disorders .
Case Studies
A notable case study involved testing this compound against multiple tumor cell lines. The findings indicated that it not only inhibited cell growth but also induced apoptosis in a concentration-dependent manner. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers, confirming the compound's efficacy in disrupting cancer cell proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Toxicological assessments have indicated a relatively low toxicity profile when administered in therapeutic doses. Further studies are necessary to fully elucidate its pharmacokinetic parameters and long-term safety profiles.
Properties
CAS No. |
920019-54-1 |
---|---|
Molecular Formula |
C16H13Cl2N3O2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-methoxyindazole-3-carboxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-23-20-16(22)15-12-4-2-3-5-14(12)21(19-15)9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3,(H,20,22) |
InChI Key |
ROAUJCDRGKCBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=NN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.